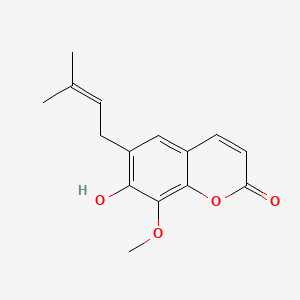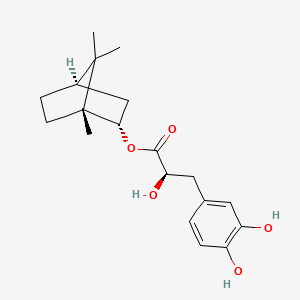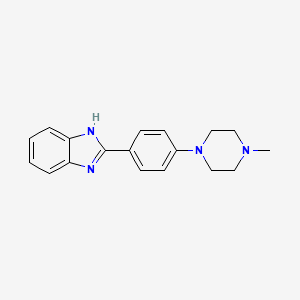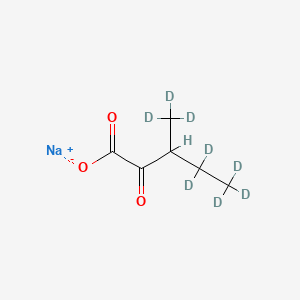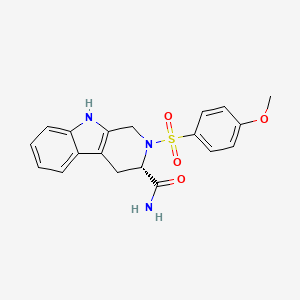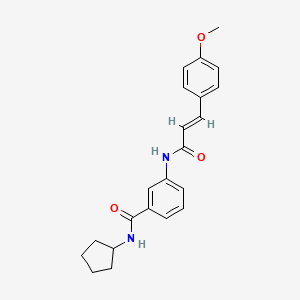
Phenytoin-15n2,13c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenytoin-15n2,13c is a labeled form of Phenytoin, where the nitrogen and carbon atoms are isotopically labeled with nitrogen-15 and carbon-13, respectivelyIt is widely known for its antiepileptic activity and has been used in the treatment of epilepsy and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenytoin-15n2,13c can be synthesized by incorporating the isotopically labeled nitrogen and carbon atoms into the Phenytoin molecule. One common method involves the reaction of benzil with urea in the presence of a base. The reaction typically takes place in an aqueous sodium hydroxide solution with ethanol as a solvent. The mixture is refluxed for several hours to yield Phenytoin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and optimized reaction conditions to ensure high yield and purity. Green chemistry approaches have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Phenytoin-15n2,13c undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Phenytoin to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include hydroxylated Phenytoin, reduced Phenytoin derivatives, and substituted Phenytoin compounds .
Scientific Research Applications
Phenytoin-15n2,13c has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Helps in understanding the biological pathways and interactions of Phenytoin.
Medicine: Used in research on epilepsy and other neurological disorders.
Industry: Employed in the development of new antiepileptic drugs and formulations.
Mechanism of Action
Phenytoin-15n2,13c exerts its effects by blocking voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons. By inhibiting these channels, Phenytoin stabilizes neuronal membranes and prevents the excessive firing of neurons, thereby reducing the occurrence of seizures. The molecular targets include the sodium channels, and the pathways involved are related to the modulation of ion flow across the neuronal membrane .
Comparison with Similar Compounds
Phenytoin-15n2,13c can be compared with other antiepileptic drugs such as:
Carbamazepine: Another sodium channel blocker with similar antiepileptic properties.
Valproic Acid: A broad-spectrum antiepileptic drug that works through multiple mechanisms.
Lamotrigine: Also blocks sodium channels but has a different chemical structure.
This compound is unique due to its isotopic labeling, which makes it particularly useful in research applications involving tracing and quantification .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
5,5-diphenyl-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i14+1,16+1,17+1 |
InChI Key |
CXOFVDLJLONNDW-JDOJCZCPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C(=O)[15NH][13C](=O)[15NH]2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
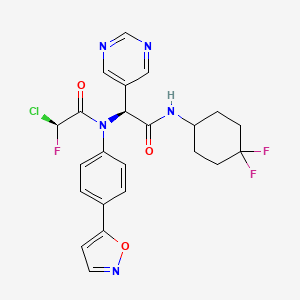
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
